![molecular formula C26H33N5O3 B8805471 AZD4547](/img/structure/B8805471.png)
AZD4547
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD4547 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD4547 typically involves multiple steps, starting with the preparation of the pyrazole ring and the dimethoxyphenyl group. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,5-dimethoxybenzyl chloride and an appropriate catalyst.
The final step involves coupling the pyrazole ring with the dimethoxyphenyl group and the dimethylpiperazine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the dimethoxyphenyl group. The reaction conditions typically include a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
AZD4547 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Breast Cancer
AZD4547 has shown significant promise in treating breast cancer, particularly in cases with overexpression of ErbB2 (HER2). A study demonstrated that this compound reduced the stemness of mammary epithelial cells and inhibited tumor-initiating cell populations. The compound downregulated key signaling pathways, including RTK and Wnt/β-catenin, which are critical for tumor progression .
Clinical Trials:
- In a Phase IIa trial (RADICAL), this compound was combined with anastrozole or letrozole for estrogen receptor-positive metastatic breast cancer patients resistant to aromatase inhibitors. The trial reported a 10% objective response rate with several patients achieving stable disease .
Lung Cancer
This compound has been evaluated in clinical settings for lung cancer patients with FGFR1 amplification. While initial studies did not yield significant responses in this subgroup, further exploration into different combinations and dosing regimens continues to be a focus .
NTRK Fusion-Driven Cancers
Recent research indicates that this compound may also be effective against cancers driven by NTRK fusions. In vitro studies have shown that this compound inhibits TRKA/B/C activity, suggesting its potential as a treatment option for NTRK fusion-positive tumors .
Gastric Cancer
This compound has demonstrated anti-tumor activity in gastric cancer models as well, with ongoing clinical trials assessing its efficacy in this area. The drug's ability to target multiple FGFRs may reduce the risk of resistance seen with other therapies .
Safety and Tolerability
The safety profile of this compound has been generally acceptable across studies, though some adverse events such as retinal pigment epithelial detachments have been reported. These events were mostly asymptomatic and reversible . Continuous monitoring of patient responses and side effects remains crucial as further studies are conducted.
Emerging Research Directions
Ongoing research is exploring the use of this compound in combination therapies and its role in other malignancies beyond those currently studied. The potential for drug repositioning is also being investigated to expand its therapeutic applications.
Summary Table of Clinical Findings
Cancer Type | Study Phase | Objective Response Rate | Notable Outcomes |
---|---|---|---|
Breast Cancer | Phase IIa | 10% | Combination with anastrozole/letrozole showed stable disease rates |
Lung Cancer | Phase II | Not significant | Limited efficacy observed; further studies ongoing |
NTRK Fusion-Driven Cancers | Preclinical | Potent inhibition | Effective against TRKA/B/C activity |
Gastric Cancer | Ongoing | TBD | Evaluating efficacy in clinical trials |
Mechanism of Action
The mechanism of action of AZD4547 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: A compound with a similar benzamide structure but different functional groups.
4-Methoxyphenethylamine: A compound with a similar phenethylamine structure but different substituents.
Uniqueness
AZD4547 is unique due to its combination of a pyrazole ring, a dimethoxyphenyl group, and a dimethylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32) |
InChI Key |
VRQMAABPASPXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.